molecular formula C20H22N4O4 B2576945 3,4-dimethoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide CAS No. 2034580-51-1

3,4-dimethoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide

Cat. No.: B2576945
CAS No.: 2034580-51-1
M. Wt: 382.42
InChI Key: OTIWODFPTNCWSJ-SHTZXODSSA-N
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Description

3,4-dimethoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their diverse biological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dimethoxybenzoic acid with an appropriate amine derivative under acidic conditions.

    Cyclohexyl Derivative Formation: The cyclohexyl derivative is prepared by reacting cyclohexanol with a suitable reagent to introduce the desired functional groups.

    Coupling Reaction: The final step involves coupling the benzamide core with the cyclohexyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-dimethoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: It is used as a tool compound to study the role of specific proteins and enzymes in biological pathways.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the downstream biological pathways. This inhibition can lead to the suppression of cancer cell growth or modulation of other biological processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxy-N-methylbenzamide: Similar structure but lacks the cyclohexyl and pyrazinyl groups.

    2,3-dimethoxybenzamide: Similar core structure but different substitution pattern.

Uniqueness

3,4-dimethoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide is unique due to the presence of the cyclohexyl and pyrazinyl groups, which confer distinct biological activities and chemical reactivity compared to other benzamides. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

3,4-Dimethoxy-N-[(1R,4R)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide, identified by its CAS number 2034317-36-5, is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H20N4O3
  • Molecular Weight : 340.4 g/mol
  • Structure : The compound features a benzamide moiety substituted with methoxy groups and a cyanopyrazinyl ether.

Biological Activity Overview

Research into the biological activity of this compound reveals several promising areas:

1. Anticancer Activity

Studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Mechanism : The compound may induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. This is supported by studies demonstrating that derivatives of similar structures inhibited cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

2. Antimicrobial Properties

Some studies suggest that related compounds possess antimicrobial activity against Gram-positive bacteria. This activity is attributed to the ability of the compounds to disrupt bacterial cell membranes .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored, with findings indicating that it can reduce pro-inflammatory cytokines and reactive oxygen species (ROS) levels in macrophage cell lines . This suggests a potential application in treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study demonstrated that similar compounds exhibited IC50 values significantly lower than standard chemotherapeutics like irinotecan against MCF-7 cells .
Antimicrobial Activity In vitro tests showed that derivatives inhibited the growth of specific bacterial strains, marking them as potential candidates for antibiotic development .
Anti-inflammatory Effects Compounds were shown to attenuate inflammation markers in RAW264.7 macrophages, indicating their utility in inflammatory conditions .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
  • Bacterial Membrane Disruption : It likely interacts with bacterial membranes leading to increased permeability and eventual cell lysis.
  • Cytokine Modulation : By influencing signaling pathways involved in inflammation, it can modulate the release of cytokines such as TNF-alpha and IL-6.

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-26-17-8-3-13(11-18(17)27-2)19(25)24-14-4-6-15(7-5-14)28-20-16(12-21)22-9-10-23-20/h3,8-11,14-15H,4-7H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIWODFPTNCWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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